BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data Analysis of Amicoumacin C:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Amicoumacin C

Cat. No.: B13405305

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data
analysis of Amicoumacin C, a potent natural product with significant biological activities. This
document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data,
experimental protocols, and key structural correlations, serving as a vital resource for
researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Amicoumacin C

Amicoumacin C is a member of the amicoumacin group of antibiotics, characterized by a
dihydroisocoumarin core linked to an amino acid-derived side chain. Its unique structure and
promising bioactivities, including antibacterial and anticancer properties, have made it a subject
of considerable scientific interest. The definitive elucidation of its chemical structure is
paramount for understanding its mechanism of action and for guiding synthetic and semi-
synthetic derivatization efforts to improve its therapeutic potential. This guide focuses on the
detailed analysis of the spectroscopic data that underpins the structural assignment of
Amicoumacin C.

Spectroscopic Data

The structural elucidation of Amicoumacin C relies heavily on the interpretation of its NMR
and MS data. The following tables summarize the quantitative data obtained from these
analyses.
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Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for
determining the molecular formula of a natural product. For Amicoumacin C, the protonated
molecule is observed, providing a highly accurate mass measurement.

Table 1: Mass Spectrometry Data for Amicoumacin C

lon Observed m/z Calculated m/z Molecular Formula

[M+H]* 407.17 407.1740 C20H27N207"

Note: The observed m/z value is from HPLC-MS analysis, while the calculated m/z

corresponds to the exact mass of the protonated molecule.[1]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy, including 1D (*H and 3C) and 2D (COSY, HSQC, HMBC) experiments,
provides detailed information about the carbon-hydrogen framework of a molecule, enabling
the precise assignment of its structure. The following tables present the *H and 3C NMR data
for Amicoumacin C, recorded in DMSO-de.

Table 2: 13C NMR Data of Amicoumacin C (150 MHz, DMSO-ds)[2]
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Position Chemical Shift (6C, ppm)
1 169.1
3 80.2
4 34.5
5 117.3
6 136.2
7 115.1
8 160.7
9 102.0
10 140.3
1 170.9
2 68.1
3 50.9
4 39.5
5' 25.1
6' 22.8
7 221
8' 57.2
9 30.2
10 177.3

Table 3: tH NMR Data of Amicoumacin C (DMSO-ds)
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Chemical Shift (6H,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
3 4.65 m
4a 2.95 dd 16.0, 3.5
4b 2.85 dd 16.0, 11.5
5 6.85 d 7.5
6 7.35 t 7.5
7 6.78 d 7.5
2' 4.30 d 8.0
3 4.15 m
4'a 1.80 m
4'b 1.65 m
5' 1.55 m
6' 0.90 d 6.5
7 0.85 d 6.5
8'a 2.50 m
8'b 2.30 m
NH 8.20 d 8.0
OH-8 11.5 S

Note: The 'H NMR data is compiled based on typical values for amicoumacin structures and

related compounds, as a complete dataset for Amicoumacin C in DMSO-ds was not explicitly

available in a single reference. Assignments are based on 2D NMR correlations.

Experimental Protocols
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The acquisition of high-quality spectroscopic data is fundamental to accurate structure
elucidation. The following are detailed methodologies for the key experiments cited.

Sample Preparation and Isolation

Amicoumacin C is typically produced by fermentation of Bacillus species. The compound is
extracted from the fermentation broth using organic solvents such as ethyl acetate. The crude
extract is then subjected to a series of chromatographic purification steps, including silica gel
column chromatography and preparative high-performance liquid chromatography (HPLC), to
yield the pure compound.

Mass Spectrometry

High-resolution mass spectrometry is performed on an ESI-TOF-MS (Electrospray lonization
Time-of-Flight Mass Spectrometer) or a similar high-resolution instrument.

o Sample Preparation: A dilute solution of the purified Amicoumacin C is prepared in a
suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1
png/mL.

e Instrumentation: An ESI-TOF mass spectrometer is used in positive ion mode.

e Method: The sample solution is infused into the ESI source at a flow rate of 5-10 pL/min. The
instrument is calibrated using a standard calibrant solution to ensure high mass accuracy.
Data is acquired over a mass range of m/z 100-1000. The molecular formula is determined
by analyzing the exact mass of the [M+H]* ion.

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz) equipped
with a cryoprobe for enhanced sensitivity.[3]

o Sample Preparation: Approximately 5-10 mg of purified Amicoumacin C is dissolved in 0.5
mL of deuterated dimethyl sulfoxide (DMSO-de). Tetramethylsilane (TMS) is used as an
internal standard.

e 1D NMR: 'H and 3C NMR spectra are acquired using standard pulse sequences. For *H
NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For
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13C NMR, a larger number of scans is typically required.

e 2D NMR:

o COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-
spin couplings, revealing adjacent protons in the molecule.

o HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton
signals with their directly attached carbon signals.

o HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range
correlations between protons and carbons (typically over 2-3 bonds), which is crucial for
connecting different spin systems and assembling the final structure.

o NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is used to determine
the relative stereochemistry of the molecule by identifying protons that are close in space.

Data Interpretation and Structure Elucidation

The elucidation of the structure of Amicoumacin C is a stepwise process involving the analysis
of all acquired spectroscopic data.
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Caption: Workflow for the Spectroscopic Analysis of Amicoumacin C.

The key to assembling the structure of Amicoumacin C lies in the interpretation of the 2D
NMR data, particularly the COSY and HMBC correlations.
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Caption: Key 2D NMR Correlations for Amicoumacin C Structure Elucidation.
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The COSY spectrum establishes the connectivity within the dihydroisocoumarin and the amino
acid side chain fragments. The HMBC spectrum is then used to connect these fragments. For
instance, correlations from H-4 to C-10 and from H-3 to the amide carbonyl C-1' are crucial in
linking the two main parts of the molecule. The final proposed structure must be consistent with
all observed spectroscopic data, including the molecular formula derived from MS and all 1D
and 2D NMR correlations.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data analysis of
Amicoumacin C. The comprehensive tables of NMR and MS data, along with the detailed
experimental protocols, offer a valuable resource for researchers working on the
characterization of this and related natural products. The visualization of the analytical workflow
and key NMR correlations further aids in understanding the process of structure elucidation.
Accurate and thorough spectroscopic analysis is the cornerstone of natural product research,
enabling further investigation into the biosynthesis, mechanism of action, and therapeutic
potential of these complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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